molecular formula C14H10ClF3N2OS B7470567 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

Numéro de catalogue B7470567
Poids moléculaire: 346.8 g/mol
Clé InChI: HTBMMTRGVXCLCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTAP belongs to the class of small-molecule antagonists that selectively bind to the mu-opioid receptor, which is a G-protein-coupled receptor that is involved in pain modulation, reward, and addiction.

Applications De Recherche Scientifique

CTAP has been extensively studied for its potential applications in pain management, addiction, and depression. CTAP has been shown to selectively bind to the mu-opioid receptor and block the effects of opioid drugs such as morphine and fentanyl. This makes CTAP a potential alternative to opioid drugs for pain management, as it does not produce the same addictive and tolerance-inducing effects. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, making it a potential treatment for addiction. Additionally, CTAP has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.

Mécanisme D'action

CTAP binds to the mu-opioid receptor with high affinity and acts as a competitive antagonist, blocking the effects of endogenous opioids and opioid drugs. The mu-opioid receptor is widely distributed in the brain and spinal cord and is involved in pain modulation, reward, and addiction. By blocking the mu-opioid receptor, CTAP reduces the rewarding effects of drugs of abuse and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, CTAP has been shown to reduce pain sensitivity, inhibit locomotor activity, and reduce the rewarding effects of drugs of abuse. CTAP has also been shown to produce antidepressant-like effects, suggesting its potential use in the treatment of depression. However, more research is needed to fully understand the biochemical and physiological effects of CTAP.

Avantages Et Limitations Des Expériences En Laboratoire

CTAP has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor in animal models. CTAP is also relatively stable and can be administered by various routes, including intraperitoneal, subcutaneous, and intravenous injection. However, CTAP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, CTAP has a relatively short half-life, which can limit its effectiveness in some experiments.

Orientations Futures

There are several future directions for research on CTAP, including its potential use in the treatment of pain, addiction, and depression. Additional studies are needed to fully understand the biochemical and physiological effects of CTAP and to optimize its pharmacological properties for clinical use. Furthermore, CTAP may have applications in other areas of research, such as neuroscience and drug discovery, which warrant further investigation. Overall, CTAP represents a promising avenue of research for the development of new pharmacological treatments for a range of disorders.

Méthodes De Synthèse

CTAP can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chloropyridine with 4-chloro-3-(trifluoromethyl)aniline to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromo-4-pyridinylamine. This intermediate is then reacted with thioacetic acid to produce CTAP. The synthesis method has been optimized to increase the yield and purity of CTAP, which is essential for its pharmacological applications.

Propriétés

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-2-1-9(7-11(12)14(16,17)18)20-13(21)8-22-10-3-5-19-6-4-10/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMMTRGVXCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.